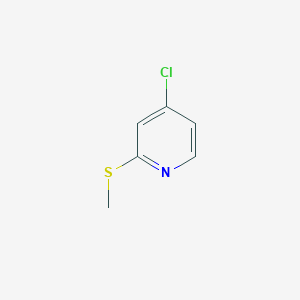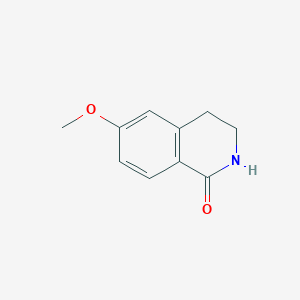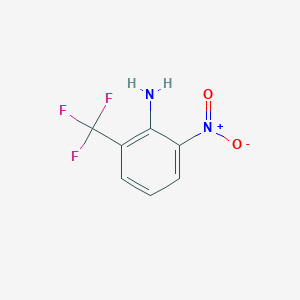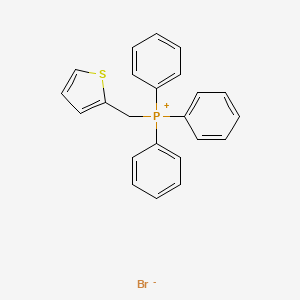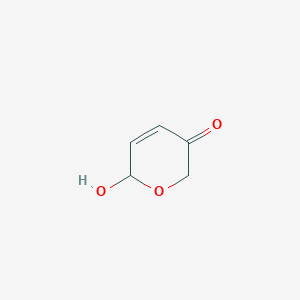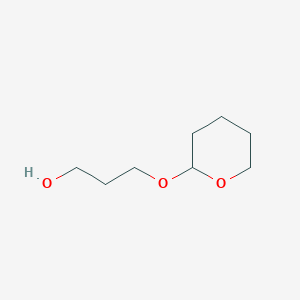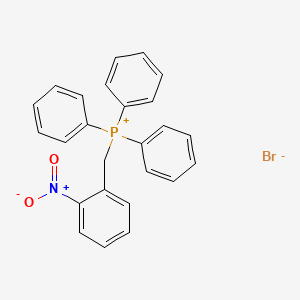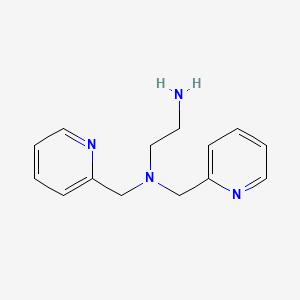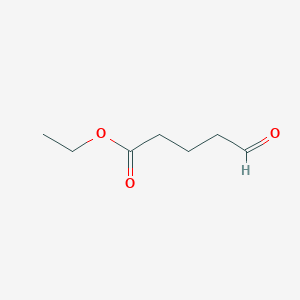
Ethyl 5-oxopentanoate
概要
説明
Ethyl 5-oxopentanoate, also known as ethyl acetoacetate, is an organic compound with the chemical formula C7H12O3. It is a colorless liquid with a fruity odor and is commonly used as a starting material in the synthesis of various organic compounds. Ethyl 5-oxopentanoate is an important compound in the field of organic chemistry due to its versatile nature and wide range of applications.
科学的研究の応用
Green Solvent
Ethyl 5-oxopentanoate has received considerable scientific and industrial attention as a possible non-toxic replacement for common polar aprotic solvents . This application is particularly important in the context of green chemistry, which seeks to reduce the environmental impact of chemical processes.
Solvent Recovery
Ethyl 5-oxopentanoate has been demonstrated for the first time for O- and N-arylation in SNAr reaction with solvent recovery with similar or superior yields compared to other green solvents .
Medical Research
Ethyl 5-oxopentanoate is commonly used in various fields such as medical research. It can be used in the synthesis of pharmaceuticals and other biologically active compounds.
Environmental Research
Industrial Research
Biological Activity
Ethyl 5-oxopentanoate has been studied for its biological activity, effects, and applications. This includes its use in the synthesis of compounds with potential therapeutic effects.
作用機序
Target of Action
Ethyl 5-oxopentanoate, a derivative of 5-oxopentanoic acid, is primarily targeted towards the enzyme succinate dehydrogenase . Succinate dehydrogenase is a key enzyme that participates in both the tricarboxylic acid (TCA) cycle and the respiration chain .
Mode of Action
Similar compounds have been shown to inhibit succinate dehydrogenase . This inhibition disrupts the mitochondrial TCA cycle and respiration chain, leading to the inhibition of fungal growth .
Biochemical Pathways
Ethyl 5-oxopentanoate affects the TCA cycle and the respiration chain by inhibiting succinate dehydrogenase . This disruption can lead to a decrease in ATP production, which can inhibit the growth and reproduction of certain fungi .
Result of Action
The primary result of Ethyl 5-oxopentanoate’s action is the inhibition of fungal growth . By inhibiting succinate dehydrogenase, Ethyl 5-oxopentanoate disrupts critical biochemical pathways in fungi, leading to decreased ATP production and inhibited growth .
特性
IUPAC Name |
ethyl 5-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-2-10-7(9)5-3-4-6-8/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPBOSISFPJABC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30456475 | |
| Record name | ethyl 5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-oxopentanoate | |
CAS RN |
22668-36-6 | |
| Record name | ethyl 5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research paper mentions the synthesis of functionalized acyclic nitrone spin traps. What is the relevance of Ethyl 5-oxopentanoate in this context?
A1: While the provided abstract snippets don't directly mention Ethyl 5-oxopentanoate, it alludes to a related compound, Methyl 4-ethyl-5-oxopentanoate. This suggests that Ethyl 5-oxopentanoate, being structurally similar, could also serve as a precursor for synthesizing functionalized acyclic nitrone spin traps. These spin traps are crucial tools in detecting and studying free radicals, which are implicated in various biological processes and diseases [].
Q2: The second research paper explores the synthesis and 5-lipoxygenase inhibitory activities of benzofuran derivatives. Could you elaborate on the potential connection between Ethyl 5-oxopentanoate and this study?
A2: Although Ethyl 5-oxopentanoate isn't directly mentioned in the second abstract, its structural features suggest a possible application in synthesizing compounds with 5-lipoxygenase inhibitory activity. Specifically, the molecule contains a 5-oxo-pentanoate moiety, which could be modified and incorporated into the structure of novel benzofuran derivatives. These derivatives, as explored in the research, hold potential as potent inhibitors of 5-lipoxygenase [], an enzyme involved in the inflammatory cascade.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


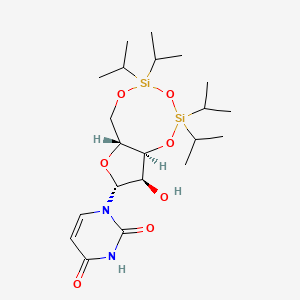
![Ethyl 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1589187.png)
